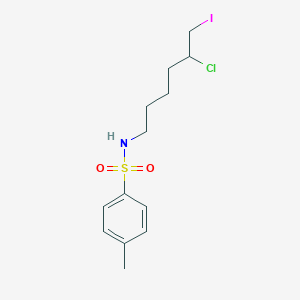
N-(5-Chloro-6-iodohexyl)-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(5-Chloro-6-iodohexyl)-4-méthylbenzène-1-sulfonamide est un composé organique synthétique appartenant à la classe des sulfonamides. Ces composés sont connus pour leurs diverses applications en chimie médicinale, en particulier en tant qu'agents antimicrobiens. La structure unique du N-(5-Chloro-6-iodohexyl)-4-méthylbenzène-1-sulfonamide, qui présente à la fois des substituants chloro et iodo, suggère un potentiel de réactivité chimique et d'activité biologique spécialisées.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(5-Chloro-6-iodohexyl)-4-méthylbenzène-1-sulfonamide implique généralement des réactions organiques en plusieurs étapes. Une voie possible pourrait être :
Halogénation : Introduction de groupes chloro et iodo dans une chaîne hexyle.
Sulfonation : Réaction du 4-méthylbenzène avec le chlorure de sulfonyle pour former le chlorure de 4-méthylbenzènesulfonyle.
Couplage : L'étape finale consiste à coupler la chaîne hexyle halogénée avec le dérivé de chlorure de sulfonyle en conditions basiques pour former le composé cible.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l'optimisation de la voie de synthèse ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de catalyseurs, d'environnements réactionnels contrôlés et de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(5-Chloro-6-iodohexyl)-4-méthylbenzène-1-sulfonamide peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les groupes chloro et iodo peuvent être substitués par d'autres nucléophiles.
Oxydation et réduction : Le groupe sulfonamide peut participer à des réactions redox dans des conditions spécifiques.
Hydrolyse : Le composé peut être hydrolysé pour donner l'acide sulfonique et l'amine correspondants.
Réactifs et conditions courants
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Oxydation : Agents oxydants comme le permanganate de potassium.
Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Hydrolyse : Solutions aqueuses acides ou basiques.
Principaux produits
Substitution : Dérivés avec différents substituants remplaçant les groupes chloro ou iodo.
Oxydation : Formes oxydées du sulfonamide.
Réduction : Formes réduites du sulfonamide.
Hydrolyse : Acides sulfoniques et amines correspondantes.
Applications de la recherche scientifique
Chimie : En tant que réactif ou intermédiaire en synthèse organique.
Biologie : Agent antimicrobien ou antifongique potentiel en raison de sa structure sulfonamide.
Médecine : Utilisation possible dans le développement de médicaments pour traiter les infections.
Industrie : Pourrait être utilisé dans la synthèse de molécules ou de matériaux plus complexes.
Mécanisme d'action
Le mécanisme d'action du N-(5-Chloro-6-iodohexyl)-4-méthylbenzène-1-sulfonamide dépendrait de son application spécifique. Dans un contexte biologique, les sulfonamides inhibent généralement l'enzyme dihydroptéroate synthase, qui est impliquée dans la synthèse du folate chez les bactéries. Cette inhibition empêche la croissance et la réplication des bactéries.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential antimicrobial or antifungal agent due to its sulfonamide structure.
Medicine: Possible use in drug development for treating infections.
Industry: Could be used in the synthesis of more complex molecules or materials.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-6-iodohexyl)-4-methylbenzene-1-sulfonamide would depend on its specific application. In a biological context, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition prevents bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(5-Chlorohexyl)-4-méthylbenzène-1-sulfonamide
- N-(6-Iodohexyl)-4-méthylbenzène-1-sulfonamide
- N-(5-Bromo-6-iodohexyl)-4-méthylbenzène-1-sulfonamide
Unicité
Le N-(5-Chloro-6-iodohexyl)-4-méthylbenzène-1-sulfonamide est unique en raison de la présence de groupes chloro et iodo, qui peuvent conférer une réactivité et une activité biologique distinctes par rapport aux composés ne présentant qu'un seul type de substituant halogéné.
Propriétés
Numéro CAS |
919284-62-1 |
|---|---|
Formule moléculaire |
C13H19ClINO2S |
Poids moléculaire |
415.72 g/mol |
Nom IUPAC |
N-(5-chloro-6-iodohexyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H19ClINO2S/c1-11-5-7-13(8-6-11)19(17,18)16-9-3-2-4-12(14)10-15/h5-8,12,16H,2-4,9-10H2,1H3 |
Clé InChI |
BIMXULNRYNCODF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(CI)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





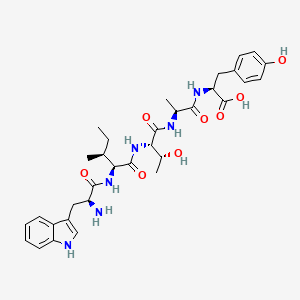
![5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3a-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630637.png)
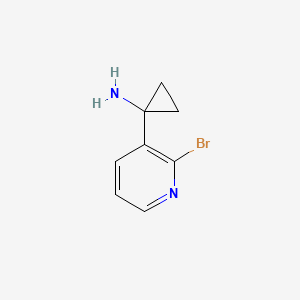
![4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B12630645.png)
![Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630654.png)

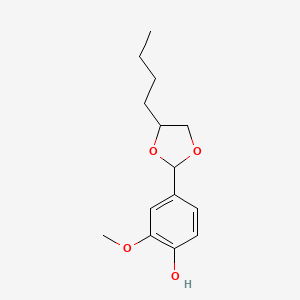
![N-[(2S)-3-methyl-1-oxo-1-(4-phenylbutan-2-ylamino)butan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12630668.png)
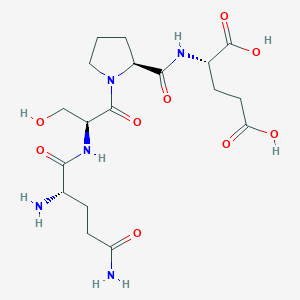
![N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine](/img/structure/B12630683.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxyethyl)-](/img/structure/B12630691.png)
